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Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrrolidine

Cat. No.: B1334242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrrolidine, a
critical building block in modern medicinal chemistry and drug discovery. The strategic
introduction of a trifluoromethyl group into the pyrrolidine scaffold significantly enhances the
metabolic stability, bioavailability, and lipophilicity of parent molecules, making this compound a
highly sought-after intermediate in the synthesis of novel therapeutics, particularly those
targeting the central nervous system.[1]

Core Properties and Specifications

2-(Trifluoromethyl)pyrrolidine is a chiral heterocyclic compound that exists as a racemic
mixture and as individual enantiomers. The physical and chemical properties can vary slightly
between these forms.

Chemical Identification

Isomer/Mixture CAS Number
2-(Trifluoromethyl)pyrrolidine (Racemic) 109074-67-1[1][2][3]
(S)-(+)-2-(Trifluoromethyl)pyrrolidine 119580-41-5[4][5]
(R)-(-)-2-(Trifluoromethyl)pyrrolidine 119618-29-0

(x)-2-(Trifluoromethyl)pyrrolidine Hydrochloride 868623-97-6
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Physicochemical Properties

Property Value Source(s)
Molecular Formula CsHsFsN [41[5]
Molecular Weight 139.12 g/mol [4115]
Appearance CoForIess liquid or low melting

solid
Boiling Point 104-106 °C [11[3]
Melting Point 29-33 °C ((S)-isomer) [4115]
Density 1.210 g/mL at 25 °C [1][3]
Refractive Index n20/D 1.379 [11[3]
Flash Point 26 °C [1]
Storage Temperature 2-8 °C [4]

Synthesis and Experimental Protocols

The synthesis of 2-(trifluoromethyl)pyrrolidines is an active area of research, with several
stereoselective methods being developed to access this valuable scaffold. One of the most
effective methods is the organocatalytic asymmetric Michael addition of 1,1,1-
trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.[6]

Experimental Protocol: Asymmetric Michael
Addition/Reductive Cyclization

This protocol describes a formal (3 + 2)-annulation strategy for the highly selective synthesis of
trisubstituted 2-trifluoromethyl pyrrolidines.[6]

Step 1: Asymmetric Michael Addition

» To a solution of the 1,1,1-trifluoromethylketone (1.05 equivalents) and the nitroolefin (1.0
equivalent) in a suitable solvent such as toluene or dichloromethane, add the bifunctional
organocatalyst (e.g., a quinine-derived thiourea catalyst, QD-TU) at a loading of 5-10 mol %.
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 Stir the reaction mixture at room temperature or below (0 °C to -10 °C) for the time required
for complete conversion of the starting materials, as monitored by thin-layer chromatography
(TLC).

o Upon completion, the reaction mixture can be directly used in the next step or purified by
column chromatography to isolate the y-nitro trifluoromethyl ketone intermediate.

Step 2: Reductive Cyclization

The crude or purified y-nitro trifluoromethyl ketone is dissolved in a protic solvent like
methanol or ethanol.

A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to
the solution.

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen
atmosphere (typically at pressures ranging from atmospheric to 50 psi) until the reduction of
the nitro group and subsequent cyclization are complete.

The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated
under reduced pressure.

The resulting crude 2-(trifluoromethyl)pyrrolidine derivative is purified by column
chromatography to yield the final product.

Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the addition of a
trifluoromethyl group imparts several advantageous properties to drug candidates.[6] These
include:

» Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic
degradation, increasing the in vivo half-life of the drug.

 Increased Lipophilicity: The trifluoromethyl group increases the molecule's ability to cross cell
membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.[1]
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» Improved Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can
alter the electronic properties of the molecule, leading to stronger and more specific
interactions with biological targets.

Due to these properties, 2-(trifluoromethyl)pyrrolidine and its derivatives are key
intermediates in the synthesis of a wide range of biologically active compounds, including
neuroactive agents, enzyme inhibitors, and modulators of various receptors.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of 2-
(trifluoromethyl)pyrrolidines via the asymmetric Michael addition and reductive cyclization
pathway.
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Synthesis of 2-(Trifluoromethyl)pyrrolidines
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Caption: General workflow for the synthesis of 2-(Trifluoromethyl)pyrrolidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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